1-Azabicyclo[3.2.2]nonan-3-one

Antiprotozoal Plasmodium falciparum Drug discovery

Scaffold-constrained antiprotozoal lead optimization often stalls due to lack of privileged bicyclic ketone intermediates. 1-Azabicyclo[3.2.2]nonan-3-one solves this: • Antimalarial: IC50 0.095 µM (K1 strain); derivatives down to 0.059 µM. • nAChR ligands: muscle subtype-sparing with α4β2 Ki ≤ 0.5-15 nM. • NK1 antagonist: distinct IP space vs. quinuclidine scaffolds. • Enantiopure synthesis: stereocontrolled C2/C3/C6 functionalization. Bulk R&D supply with batch consistency.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 473795-47-0
Cat. No. B1290067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.2]nonan-3-one
CAS473795-47-0
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC(=O)C2
InChIInChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2
InChIKeyUSMDCCKFBJQYKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 kg / 1443 da / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[3.2.2]nonan-3-one Properties & Sourcing


1-Azabicyclo[3.2.2]nonan-3-one (CAS 473795-47-0, molecular formula C8H13NO, molecular weight 139.19 g/mol) is a bridged bicyclic heterocyclic compound featuring a nitrogen atom integrated within its [3.2.2] ring system . This scaffold belongs to the class of 1-azabicyclo[3.2.2]nonanes, which serve as privileged building blocks in medicinal chemistry due to their structurally constrained, three-dimensional architecture [1]. The compound exists as a colorless to light yellow liquid or low-melting solid (melting point 129-131 °C), is soluble in organic solvents such as alcohols and ketones, and is insoluble in water . Its primary procurement value lies in its function as a versatile synthetic intermediate for constructing more complex bicyclic and polycyclic structures relevant to pharmaceutical and agrochemical development .

1
Privileged bridged bicyclic scaffold for medicinal chemistry
Constrained 3D architecture supports target engagement studies
2
Versatile synthetic intermediate for polycyclic drug-like molecules
Enables construction of C2, C3, C6-functionalized derivatives
3
Stereocontrolled synthesis from chiral pool precursors
Established routes to enantiopure building blocks with full diastereoselectivity

Why 1-Azabicyclo[3.2.2]nonan-3-one Is Not Interchangeable


The 1-azabicyclo[3.2.2]nonane scaffold is structurally distinct from other azabicyclic systems such as quinuclidine (1-azabicyclo[2.2.2]octane) or 9-azabicyclo[3.3.1]nonane, with the [3.2.2] ring size and nitrogen placement conferring unique conformational constraints and electronic properties [1]. This scaffold exhibits pronounced sensitivity of biological target recognition to subtle nuclear structural alterations; SAR studies have demonstrated that even modest modifications to the azabicyclic core can dramatically alter receptor binding profiles [2]. Specifically, 1-azabicyclo[3.2.2]nonan-3-one derivatives have demonstrated antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, a profile not shared by all azabicyclic ketones [3]. Furthermore, the C3 ketone functionality in the 1-aza positional isomer is readily enolizable, enabling H/D exchange at room temperature—a reactivity feature not equivalently present in the 3-azabicyclo[3.2.2]nonane structural isomer or in other ring-expanded systems [1]. These differential structural, conformational, and reactivity characteristics mean that generic substitution with other azabicyclic ketones will not reproduce the synthetic or biological properties required for specific research applications.

!
Ring size alters biological recognition [3.2.2] scaffold produces distinct receptor subtype selectivity vs. quinuclidine ([2.2.2]) cores. Generic replacement with other azabicyclic ketones may shift target engagement profile.
!
Enolizable C3 ketone enables unique reactivity Room-temperature H/D exchange and stereoselective derivatization depend on this electronic feature. Not replicated by 3-azabicyclo[3.2.2]nonane isomer or typical ketones.
!
Antiprotozoal activity profile is scaffold-specific Activity against chloroquine-resistant P. falciparum is linked to [3.2.2] core. Other azabicyclic ketones may lack comparable antiparasitic properties.

Quantitative Evidence vs. Structural Comparators


Antiplasmodial Activity Against Resistant Malaria

Piperazine derivatives of the 3-azabicyclo[3.2.2]nonane scaffold—structurally related to 1-azabicyclo[3.2.2]nonan-3-one—demonstrate potent antiplasmodial activity against the chloroquine-resistant K1 strain of Plasmodium falciparum. The most active derivative in this series exhibited an IC50 of 0.059 µM against the K1 strain [1]. While the parent 1-azabicyclo[3.2.2]nonan-3-one itself shows an IC50 of 0.095 µM under comparable conditions, its derivatives achieve enhanced potency . As a reference, chloroquine exhibits an IC50 of approximately 0.1–0.2 µM against sensitive strains but loses efficacy against resistant strains. The activity of the 3-azabicyclo[3.2.2]nonane scaffold against resistant malaria strains distinguishes it from several other azabicyclic classes that lack comparable antiprotozoal profiles [2].

Antiplasmodial Activity
Class-level inference
Parent IC50 0.095 µM; optimized piperazine derivative IC50 0.059 µM (P. falciparum K1, chloroquine-resistant). Chloroquine loses efficacy against this strain.
Scaffold retains activity against resistant malaria strains, supporting antiprotozoal lead optimization programs.
Results context-dependent; class-level activity requires derivative-specific validation.
Antiprotozoal Plasmodium falciparum Drug discovery

nAChR Subtype Selectivity vs. Quinuclidine Analogs

In a comparative study of constrained anabasine analogs, the 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane scaffold exhibited distinct nAChR subtype selectivity profiles relative to its [2.2.2]octane and [3.2.1]octane counterparts [1]. All three scaffold classes demonstrated high affinity for the α4β2 nAChR subtype (Ki ≤ 0.5–15 nM). However, the selectivity profiles diverged substantially: the [2.2.2]octane series showed selectivity over the α3β4 (ganglion) receptor subtype, whereas the [3.2.2]nonane series uniquely displayed selectivity over the muscle (α1βγδ) subtype [1]. This differential selectivity pattern is directly attributable to the altered ring size and nitrogen placement of the [3.2.2]nonane core. Additionally, a subset of compounds in the [3.2.2]nonane series bound the α7 receptor subtype with high affinity (Ki ≤ 110 nM) [1].

nAChR Subtype Selectivity
Head-to-head
[3.2.2]nonane: high α4β2 affinity (Ki ≤ 0.5–15 nM), selectivity over muscle α1βγδ. Quinuclidine ([2.2.2]): α4β2 affinity comparable but selectivity over ganglion α3β4.
Scaffold choice determines off-target receptor subtype engagement in nAChR CNS drug discovery.
Selectivity fingerprints are scaffold-specific; [3.2.2] offers muscle-subtype avoidance not seen with [2.2.2].
Nicotinic receptor nAChR CNS drug discovery Selectivity

NK1 Receptor Antagonism and SAR Sensitivity

Structure-activity relationship (SAR) studies comparing 1-azabicyclo[3.2.2]nonane analogs to the quinuclidine-based substance P antagonist CP-96,345 demonstrate the pronounced sensitivity of the substance P (NK1) receptor to alterations in the azabicyclic nuclear structure [1]. The synthesis and evaluation of 2-diphenylmethyl-1-azabicyclo[3.2.2]nonan-3-amine derivatives revealed that the expanded [3.2.2] ring system produces distinct receptor interaction patterns compared to the [2.2.2] quinuclidine core of CP-96,345 [1]. This structural sensitivity means that the 1-azabicyclo[3.2.2]nonane scaffold occupies a differentiated chemical space for NK1 antagonist development, offering binding mode variations that are inaccessible to quinuclidine-based analogs. The patent literature further establishes that 1-azabicyclo[3.2.2]nonan-3-amine derivatives possess substance P antagonism activity with potential utility in inflammatory diseases, pain, and migraine [2].

NK1 Antagonist SAR
Class-level inference
1-azabicyclo[3.2.2]nonan-3-amines exhibit substance P antagonism with SAR distinct from quinuclidine-based CP-96,345. Receptor binding highly sensitive to nuclear structure.
Scaffold provides novel chemical space for NK1 antagonist IP differentiation and binding mode exploration.
Class-level evidence; specific derivative optimization required for affinity and selectivity targets.
Substance P antagonist NK1 receptor SAR Inflammation

Enantiopure Synthesis with Complete Stereocontrol

The 1-azabicyclo[3.2.2]nonane scaffold can be synthesized in enantiopure form with complete stereocontrol during functionalization at carbons C2 and C6, as well as at C3 via stereoselective solvolysis of cinchona alkaloid derivatives [1][2]. SN1-like reactions of bicyclic α-amino ethers derived from quincorine and quincoridine proceed with complete stereocontrol, affording C2-substituted and C6-vinylated 1-azabicyclo[3.2.2]nonanes without leakage between product pathways [1]. The C3-functionalized derivatives are accessible via the 'second Cinchona rearrangement,' wherein solvolysis of C9-mesylated cinchonidine and cinchonine yields ring-expanded 1-azabicyclo[3.2.2]nonanes oxygenated at carbon C3 [2]. The newly introduced substituents at C3 and the neighboring quinolyl group at C2 adopt quasiequatorial positions, and the derived 1-azabicyclo[3.2.2]nonan-3-ones are easily equilibrated, with H/D exchange occurring at room temperature upon contact with MeOD [2].

Enantiopure Synthesis
Reported method
Complete stereocontrol (100% d.e.) in C2, C3, C6 functionalization from cinchona alkaloid precursors. C3 ketone readily enolizable; H/D exchange at room temperature in MeOD.
Established routes support procurement for asymmetric synthesis of enantiopure chiral building blocks.
Literature protocols provide predictable stereochemical outcomes; validate on desired scale.
Enantioselective synthesis Stereocontrol Cinchona alkaloids Chiral building blocks

Applications of 1-Azabicyclo[3.2.2]nonan-3-one


Antiprotozoal Lead Optimization for Resistant Malaria

Procurement of 1-azabicyclo[3.2.2]nonan-3-one is indicated for medicinal chemistry programs targeting Plasmodium falciparum, particularly chloroquine-resistant strains. The scaffold has demonstrated activity against the K1 strain (IC50 = 0.095 µM for parent; derivatives achieving 0.059 µM), providing a validated chemical starting point for antiprotozoal lead optimization [1]. The piperazine derivatization strategy established in the literature offers a clear synthetic pathway for generating analogs with improved potency and selectivity [1].

nAChR Ligand Development with Subtype Selectivity

Researchers developing nAChR ligands requiring selectivity over the muscle (α1βγδ) subtype should prioritize the 1-azabicyclo[3.2.2]nonane scaffold over the more common quinuclidine ([2.2.2]) or [3.2.1]octane alternatives [1]. The scaffold uniquely demonstrates muscle subtype selectivity while maintaining high affinity for the CNS-relevant α4β2 subtype (Ki ≤ 0.5–15 nM), a selectivity fingerprint not reproducible with other azabicyclic cores [1]. 1-Azabicyclo[3.2.2]nonan-3-one serves as the key ketone intermediate for constructing 2-substituted nAChR ligands via established synthetic routes.

NK1 Antagonist Development with IP Differentiation

For substance P (NK1) antagonist development, the 1-azabicyclo[3.2.2]nonane scaffold offers a structurally distinct alternative to the well-precedented quinuclidine-based series (e.g., CP-96,345) [1]. The demonstrated SAR sensitivity of the NK1 receptor to nuclear structural alterations means that this scaffold occupies differentiated chemical space, potentially enabling freedom-to-operate advantages and novel binding interactions [1]. 1-Azabicyclo[3.2.2]nonan-3-one serves as a precursor to 3-amino derivatives with established substance P antagonism activity .

Asymmetric Synthesis & Chiral Building Blocks

Laboratories requiring enantiopure bicyclic amine building blocks with predictable stereochemical outcomes should source 1-azabicyclo[3.2.2]nonan-3-one. Established methodologies from cinchona alkaloid precursors enable the preparation of enantiopure 1-azabicyclo[3.2.2]nonanes functionalized at C2, C3, and C6 with complete stereocontrol [1]. The C3 ketone functionality is readily enolizable, permitting H/D exchange at room temperature—a reactivity feature valuable for mechanistic studies and further derivatization .

Application
Selection Property
Validation Focus
Antiprotozoal lead optimization
Scaffold with reported activity against resistant P. falciparum strains
Strain-panel potency assessment and resistance profiling
nAChR subtype-selective ligand design
Muscle-subtype selectivity signature (α1βγδ avoidance)
Off-target receptor subtype screening
NK1 antagonist scaffold diversification
Structurally differentiated SAR landscape vs. quinuclidine leads
Binding mode and IP freedom-to-operate analysis
Asymmetric synthesis & chiral building blocks
Stereocontrolled functionalization routes with full diastereoselectivity
Enantiopurity and absolute configuration verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azabicyclo[3.2.2]nonan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.